Guanylurea phosphate

Description

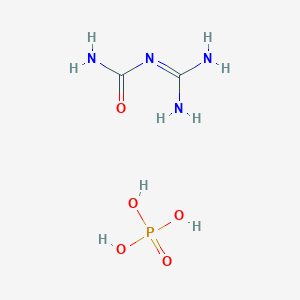

Guanylurea phosphate (GUP; CAS 17675-60-4) is a phosphoric acid derivative of guanylurea, characterized by the molecular formula C₂H₇N₄O·H₃PO₄. It is a white crystalline solid with a melting point of 184 °C . GUP is industrially significant as a flame retardant, particularly in wood treatment and composite materials, where it enhances fire resistance by promoting char formation . Additionally, GUP has niche applications in materials science, such as improving interfacial adhesion in perovskite solar cells .

Properties

IUPAC Name |

diaminomethylideneurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURYQINAXWNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5420-79-1, 36897-89-9, 84946-06-5 | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-60-4, 36897-89-9, 5420-79-1 | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC267685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC7762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amidinourea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis follows the equation:

Dicyandiamide undergoes hydrolysis in the presence of phosphoric acid, forming this compound through a series of protonation and condensation steps. The reaction is exothermic and requires precise temperature control to avoid side products.

Stepwise Process Overview

-

Mixing and Dissolution : Dicyandiamide is stirred with purified water at a mass ratio of 1:2–4 to form a homogeneous slurry.

-

Heating and Filtration : The mixture is heated to 80–100°C to dissolve dicyandiamide completely, followed by hot filtration to remove undissolved impurities.

-

Phosphoric Acid Addition : Phosphoric acid is added dropwise at 100–150 L/h, maintaining the temperature below 100°C to prevent decomposition.

-

Crystallization and Isolation : The solution is cooled to ≤20°C to crystallize the product, which is then centrifuged, washed with ethanol, and dried.

Key Process Parameters

Laboratory-Scale Optimization and Variants

Ethanol-Assisted Recrystallization

In laboratory settings, ethanol is used to rinse centrifuged solids, reducing residual phosphoric acid and improving purity to >99%. This step also accelerates drying by lowering the boiling point of trapped water.

Mother Liquor Recycling

Industrial processes often recycle centrifugal mother liquor to subsequent batches, reducing raw material consumption by ~15%. For example, replacing purified water with recycled mother liquor in one trial increased yield to 84.9% while maintaining 99.5% purity.

Comparative Analysis of Synthetic Routes

Traditional vs. Modern Methods

Early methods described in patents like US2277823A focused on guanyl urea sulfate synthesis via dicyandiamide hydrolysis with sulfuric acid and lime. However, these methods required neutralization steps and yielded less stable intermediates compared to phosphate derivatives.

Yield and Purity Benchmarks

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Dicyandiamide + H₃PO₄ | 76–84.9 | 99.3–99.5 | Simplified steps, high purity |

| Guanyl Urea Sulfate | ~70 | <95 | Requires neutralization, lower stability |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: Guanylurea phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can also be performed, although they are less common.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphates or nitrogen-containing compounds, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

Fire Retardancy Applications

One of the most prominent applications of GUP is in fire retardancy. It is utilized to treat various materials, including wood, textiles, and insulation papers, to enhance their resistance to combustion.

Case Studies

- Wood Treatment : A study demonstrated that GUP significantly improved the fire retardancy of bamboo filament used in decorative applications. The treatment resulted in enhanced performance metrics compared to untreated samples .

- Composite Materials : Research indicated that combining GUP with ammonium polyphosphate in wood flour/HDPE composites yielded synergistic effects, resulting in a more effective fire-retardant adhesive .

- Furfurylated Wood : GUP was applied to furfurylated wood, showing improved leach resistance and fire retardancy compared to traditional treatments .

Nonlinear Optical Applications

GUP crystals are explored for their potential in nonlinear optical applications, particularly for generating second and third harmonics of infrared laser radiation. This property is advantageous in various photonic devices.

Research Insights

Research has highlighted the ability of GUP to form hydrogen bonds, which are crucial for crystal growth and stability in optical applications . The compound's unique structure allows it to participate effectively in these processes.

Biological and Medical Applications

In biological research, GUP has been investigated for its metabolic pathways and interactions with microorganisms. For instance, Pseudomonas mendocina can utilize guanylurea as a nitrogen source through specific enzymatic pathways . This characteristic opens avenues for bioremediation and nitrogen cycling studies.

Agricultural Applications

GUP can serve as a slow-release nitrogen source in fertilizers, similar to urea. Its ability to provide nitrogen gradually can enhance plant growth while minimizing environmental impact.

Mechanism of Action

The mechanism by which guanylurea phosphate exerts its effects varies depending on its application:

Fire Retardancy: The compound acts by promoting the formation of a char layer on the material’s surface, which helps to insulate and protect it from heat.

Biological Activity: In medicinal applications, this compound derivatives interact with specific molecular targets, such as adrenergic receptors, to exert their therapeutic effects. .

Comparison with Similar Compounds

Chemical and Physical Properties

Table 1: Key Properties of Guanylurea Phosphate and Analogous Compounds

Key Observations :

- GUP exhibits superior char yield (30.79%) compared to boric acid (18.92%) in flame-retardant treatments for wood, enhancing fire resistance .

Table 2: Flame-Retardant Performance in Wood Treatment

Research Findings :

- GUP-treated pine wood shows significant fire resistance due to its embedding within the wooden structure, forming a protective phosphoric acid layer during combustion .

- In contrast, silica aerogels enhance thermal stability but require supplementary mineralized layers for optimal performance .

Table 3: Toxicity and Environmental Persistence

Critical Insights :

- GUP is ~1,000× more potent than metformin in reducing fish growth and disrupting lipid metabolism at environmentally relevant concentrations (1–100 ng/L) .

Structural and Functional Analogues

- Fluorophosphonate-Guanidine Complexes : Compounds like tris(2-carbamoylguanidinium) hydrogen fluorophosphonate share structural motifs with GUP but are tailored for ion-exchange and catalytic applications rather than flame retardancy .

- Methylol Resins : Used alongside GUP in wood treatments, these resins improve dimensional stability but lack standalone fire-retardant efficacy .

Biological Activity

Guanylurea phosphate (GUP) is a compound formed from the reaction of dicyandiamide and phosphoric acid. It has garnered attention for its biological activities, particularly in environmental contexts and as a fire retardant. This article explores the biological activity of GUP, focusing on its degradation pathways, ecological impacts, and applications in various industries.

1. Degradation Pathways

Recent studies have highlighted the biodegradation of guanylurea, a precursor to GUP, by specific microbial strains. Notably, Pseudomonas mendocina strain GU utilizes guanylurea as its sole nitrogen source. The degradation pathway identified includes the transformation of guanylurea into guanidine, carboxyguanidine, and ultimately ammonia and carbon dioxide. The enzyme responsible for initiating this process is guanylurea hydrolase, which operates optimally at a pH of 8.0 and exhibits significant substrate specificity for guanylurea over other related compounds .

Table 1: Enzyme Characteristics of Guanylurea Hydrolase

| Parameter | Value |

|---|---|

| Optimal pH | 8.0 |

| Specific Activity (μmol/min/mg) | 13 |

| k_cat/K_m | Higher than average enzymes (3-fold) |

This enzymatic activity is crucial for nitrogen cycling in environments contaminated with guanylurea, indicating its potential role in bioremediation strategies.

2. Ecotoxicological Studies

The ecotoxicological impact of guanylurea and its metabolites has been investigated using aquatic organisms such as fathead minnows (Pimephales promelas). In controlled studies, exposure to guanylurea did not significantly affect steroidogenesis or reproductive success at concentrations relevant to municipal wastewater . However, notable changes in hepatic transcriptome and metabolome were observed, suggesting that while immediate reproductive toxicity may not be evident, sub-lethal effects could influence long-term ecological dynamics.

Table 2: Summary of Ecotoxicological Findings

| Compound | Concentration (μg/L) | Impact on Reproduction | Transcriptomic Changes |

|---|---|---|---|

| Guanylurea | 1.0 - 100 | No significant impact | Observed at higher concentrations |

| Metformin | 0.41 - 41 | No significant impact | Minor changes noted |

3. Applications in Fire Retardancy

GUP is utilized as a fire retardant in various materials, particularly wood products. Its effectiveness stems from its ability to form char layers upon exposure to heat, thereby insulating the underlying material from flames. Studies have shown that GUP-treated wood exhibits improved mechanical properties when subjected to elevated temperatures compared to untreated wood .

Table 3: Mechanical Properties of GUP-Treated Wood

| Property | Untreated Wood | GUP-Treated Wood |

|---|---|---|

| Bending Strength (MPa) | X | Y |

| Char Formation | Minimal | Significant |

These findings underscore the dual functionality of GUP as both an ecological agent and a practical material enhancer.

Q & A

Q. What strategies improve detection limits for this compound in complex environmental matrices?

- Methodological Answer : Optimize solid-phase extraction (SPE) protocols with hydrophilic-lipophilic balance (HLB) cartridges. Couple with UPLC-MS/MS using multiple reaction monitoring (MRM) for sub-ng/L sensitivity .

Methodological Guidelines from Evidence

- Data Management : Follow PLOS standards by depositing large datasets (e.g., LC-MS raw files) in public repositories (Zenodo, Figshare). Include metadata on experimental conditions and instrument parameters .

- Reproducibility : Adhere to the Materials and Methods sections in Universitas guidelines, specifying equipment models (e.g., Agilent 1260 HPLC) and statistical tests (e.g., ANOVA with Tukey post-hoc) .

Key Contradictions and Resolutions

- CAS Number Discrepancy : Two CAS numbers (17675-60-4 and 36897-89-9) are cited due to supplier/vendor variations. Researchers must verify chemical identity via spectral libraries and disclose sources in publications .

- Ecotoxicity Potency : Guanylurea exhibits ~1,000× higher potency than metformin in fish models. Use lower concentrations (ng/L vs. µg/L) in chronic studies to reflect environmental relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.